1-Benzoyl-3-(3-fluorophenyl)thiourea
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Overview
Description
1-Benzoyl-3-(3-fluorophenyl)thiourea is an organic compound with the molecular formula C₁₄H₁₁FN₂OS and a molecular weight of 274.31 g/mol . It is a thiourea derivative, characterized by the presence of a benzoyl group and a fluorophenyl group attached to the thiourea moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 3-fluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions . The general reaction scheme is as follows:
Benzoyl isothiocyanate+3-fluoroaniline→this compound
Chemical Reactions Analysis
1-Benzoyl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-3-(3-fluorophenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Benzoyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-phenylthiourea: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity and reactivity.
1-Benzoyl-3-(4-fluorophenyl)thiourea: Similar structure but with the fluorine atom in a different position, potentially leading to different chemical and biological properties.
1-Benzoyl-3-(3,4-dichlorophenyl)thiourea: Contains chlorine atoms instead of fluorine, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[(3-fluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHMPKARKINRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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